tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate
Description
tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at the 1-position and a methanesulfonyl (mesyl) group at the 3S-position of the pyrrolidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where pyrrolidine scaffolds are frequently employed due to their conformational rigidity and bioactivity. The methanesulfonyl group enhances electrophilicity at the 3-position, making the compound valuable in nucleophilic substitution reactions or as a precursor for further functionalization .
Properties
IUPAC Name |
tert-butyl (3S)-3-methylsulfonylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-10(2,3)15-9(12)11-6-5-8(7-11)16(4,13)14/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVZYVOPCCYVMA-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and methanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes that allow for efficient and scalable synthesis. These methods can enhance the yield and purity of the product while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .
Scientific Research Applications
tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. This interaction can disrupt key biological pathways, making the compound useful in the study of enzyme inhibition and protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared to analogous tert-butyl pyrrolidine carboxylates with distinct substituents and stereochemistry:
a. tert-Butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate (CAS 892390-30-6)
- Substituent: Propylamino group at the 3S-position.
- Molecular Formula : C₁₂H₂₄N₂O₂ (MW 228.33 g/mol).
- Role: The primary amine functionality enables participation in coupling reactions or as a building block for bioactive molecules. Unlike the methanesulfonyl group, the propylamino group is nucleophilic, favoring amidation or alkylation pathways .
b. (S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate (CAS 1236007-42-3)
- Substituent : Thiol (-SH) group at the 3S-position.
- Role : The thiol group is highly reactive in disulfide bond formation or metal coordination, making this compound useful in peptide chemistry or catalysis. The methanesulfonyl group, in contrast, acts as a leaving group or electron-withdrawing moiety .
c. (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate
- Substituent : Fluoropyridine and hydroxymethyl-pyrrolidine groups.
- Role : The fluoropyridine moiety enhances binding affinity in medicinal chemistry (e.g., kinase inhibitors), while the hydroxymethyl group allows for further oxidation or conjugation. This contrasts with the methanesulfonyl group’s role in facilitating substitution reactions .
d. tert-Butyl pyrrolidine-1-carboxylate (CAS 1588507-46-3)
- Substituent: No substituent at the 3-position.
- Role : A simpler scaffold used as a precursor for introducing diverse functionalities. The lack of a 3-substituent limits its utility in reactions requiring directed functionalization .
Data Tables
Comparative Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Primary Application |
|---|---|---|---|---|---|
| tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate | Not provided | C₁₀H₁₉NO₄S* | ~261.33* | Methanesulfonyl (3S) | Electrophilic intermediate |
| tert-Butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate | 892390-30-6 | C₁₂H₂₄N₂O₂ | 228.33 | Propylamino (3S) | Nucleophilic building block |
| (S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate | 1236007-42-3 | C₁₀H₁₉NO₂S | 217.33 | Thiol (3S) | Peptide synthesis, catalysis |
| (±)-trans-1-tert-Butyl 3-methyl dicarboxylate | Not provided | C₂₂H₃₀FN₃O₆* | ~475.50* | Fluoropyridine, hydroxymethyl | Medicinal chemistry (kinase inhibitors) |
| tert-Butyl pyrrolidine-1-carboxylate | 1588507-46-3 | C₉H₁₇NO₂ | 171.24 | None | General synthetic precursor |
*Calculated based on structural analogs.
Stereochemical Considerations
The (3S) configuration in the target compound ensures enantioselectivity in chiral synthesis, a feature shared with (S)-tert-Butyl 3-((3-methylpyrazin-2-yl)amino)pyrrolidine-1-carboxylate (CAS 1289584-95-7), which is used in asymmetric catalysis or receptor-targeted therapies .
Notes
Functional Group Impact : Substituents dictate reactivity—thiols enable nucleophilic pathways, while mesyl groups favor electrophilic processes.
Stereoselectivity : The 3S configuration is critical for applications requiring chiral precision, such as API synthesis .
Biological Activity
tert-Butyl (3S)-3-methanesulfonylpyrrolidine-1-carboxylate is a sulfonamide derivative featuring a pyrrolidine ring, which is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, mechanisms of action, and applications in drug discovery.
Chemical Structure and Properties
- Molecular Formula : C10H19NO4S
- CAS Number : 2140265-25-2
- Molar Mass : Approximately 235.33 g/mol
The compound's structure includes a tert-butyl group, a methanesulfonyl moiety, and a pyrrolidine ring, which contribute to its unique chemical reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. This property is significant for designing inhibitors for specific enzymes involved in disease pathways.
- Nucleophilic Substitution Reactions : The nitrogen atom in the pyrrolidine ring acts as a nucleophile, facilitating reactions with electrophilic centers. This characteristic allows for the synthesis of various derivatives that may exhibit enhanced biological activities .
Anticancer Properties
Some sulfonamide derivatives have demonstrated anticancer activities through the inhibition of tumor cell proliferation. A study focusing on related compounds showed that modifications in the pyrrolidine structure could lead to increased cytotoxicity against various cancer cell lines . Future investigations into this compound could reveal similar properties.
Research Findings Summary Table
Applications in Drug Discovery
The compound serves as a valuable precursor for synthesizing libraries of structurally diverse compounds in drug discovery. Its ability to participate in various chemical reactions makes it a suitable candidate for developing new therapeutic agents targeting specific diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
